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molecular formula C9H7Cl2NO4 B2548379 Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate CAS No. 88135-25-5

Methyl 2-(2,6-dichloro-4-nitrophenyl)acetate

Cat. No. B2548379
M. Wt: 264.06
InChI Key: UYXKZLNFKXTYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030311B2

Procedure details

A suspension of (2,6-dichloro-4-nitro-phenyl)-acetic acid methyl ester (12.7 g, 47.13 mmol) and Raney Nickel (3 g) in MeOH (500 mL) is stirred for 3.5 h at rt, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a yellow solid: ESI-MS: 232.0/234.0 [M-H]−; tR=3.11 min (System 2).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([N+:12]([O-])=O)=[CH:7][C:6]=1[Cl:15]>[Ni].CO>[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5]1[C:6]([Cl:15])=[CH:7][C:8]([NH2:12])=[CH:9][C:10]=1[Cl:11]

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl)=O
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 3.5 h at rt, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1Cl)N)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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